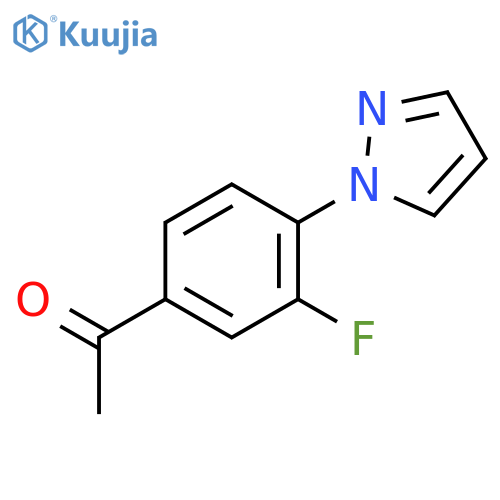

Cas no 1152964-31-2 (3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone)

1152964-31-2 structure

商品名:3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone

CAS番号:1152964-31-2

MF:C11H9FN2O

メガワット:204.200365781784

MDL:MFCD11136849

CID:1056097

PubChem ID:28414411

3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone 化学的及び物理的性質

名前と識別子

-

- 1-(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)ethanone

- 1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]Ethanone

- 3’-Fluoro-4’-(1-pyrazolyl)acetophenone

- 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

- 1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanone

- 3'-FLUORO-4'-(1H-PYRAZOL-1-YL)ACETOPHENONE

- 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one

- 5873AJ

- SY004885

- AB1000260

- AB0072021

- 3`-Fluoro-4`-(1H-pyrazol-1-yl)acetophenone

- 3 inverted exclamation mark -

- DTXSID60651431

- CWB96431

- 1152964-31-2

- Ethanone, 1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]-

- DB-060718

- AKOS000221276

- 1-(3-Fluoro-4-(1h-pyrazol-1-yl)phenyl)ethan-1-one

- EN300-1293251

- A893896

- MFCD11136849

- 1-[3-FLUORO-4-(PYRAZOL-1-YL)PHENYL]ETHANONE

- AS-31667

- CS-0272059

- 3 inverted exclamation mark -Fluoro-4 inverted exclamation mark -(1-pyrazolyl)acetophenone

- 3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone

-

- MDL: MFCD11136849

- インチ: 1S/C11H9FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3

- InChIKey: GEYFXUVQFYDULL-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(C(C([H])([H])[H])=O)C([H])=C([H])C=1N1C([H])=C([H])C([H])=N1

計算された属性

- せいみつぶんしりょう: 204.07000

- どういたいしつりょう: 204.06989108g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- PSA: 34.89000

- LogP: 2.21400

3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone セキュリティ情報

3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K59695-1g |

3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone |

1152964-31-2 | 97% | 1g |

$180 | 2024-06-08 | |

| abcr | AB451295-1g |

3'-Fluoro-4'-(1-pyrazolyl)acetophenone; . |

1152964-31-2 | 1g |

€150.60 | 2024-08-03 | ||

| Enamine | EN300-1293251-0.1g |

1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one |

1152964-31-2 | 0.1g |

$314.0 | 2023-06-06 | ||

| Enamine | EN300-1293251-5.0g |

1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one |

1152964-31-2 | 5g |

$1033.0 | 2023-06-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F88730-5g |

1-(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)ethanone |

1152964-31-2 | 97% | 5g |

¥1359.0 | 2023-09-07 | |

| TRC | F593138-500mg |

3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone |

1152964-31-2 | 500mg |

$ 80.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | K59695-5g |

3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone |

1152964-31-2 | 97% | 5g |

$280 | 2023-09-03 | |

| abcr | AB451295-1 g |

3'-Fluoro-4'-(1-pyrazolyl)acetophenone |

1152964-31-2 | 1g |

€127.20 | 2022-03-02 | ||

| Alichem | A049005897-25g |

1-(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)ethanone |

1152964-31-2 | 97% | 25g |

$605.28 | 2023-09-04 | |

| Enamine | EN300-1293251-1.0g |

1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one |

1152964-31-2 | 1g |

$355.0 | 2023-06-06 |

3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

1152964-31-2 (3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1152964-31-2)3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone

清らかである:99%/99%

はかる:10g/25g

価格 ($):207.0/342.0